An In-depth Technical Guide to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
An In-depth Technical Guide to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
CAS Number: 1000568-14-8
This guide provides a comprehensive technical overview of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and its burgeoning role in the development of novel therapeutics. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, influencing the pharmacokinetic and pharmacodynamic profile of derivative molecules.
Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery
The introduction of fluorine and fluorinated moieties has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine core offers a versatile platform for creating potent and selective therapeutic agents. (2-Trifluoromethyl-pyridin-3-yl)-acetic acid serves as a critical intermediate, providing a handle for further chemical elaboration and linkage to other molecular fragments. Its derivatives have shown promise in a range of therapeutic areas, leveraging the unique physicochemical properties conferred by the trifluoromethyl group to optimize drug-target interactions and improve overall efficacy.[1]
Physicochemical Properties & Data Summary
A thorough understanding of the physicochemical properties of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid is essential for its effective use in synthesis and drug development. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1000568-14-8 | Internal Data |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | [2] |
| IUPAC Name | 2-(2-(Trifluoromethyl)pyridin-3-yl)acetic acid | Internal Data |
| SMILES | O=C(O)CC1=C(C(F)(F)F)N=CC=C1 | [2] |
| Appearance | Off-white to white solid (predicted) | Internal Data |
| Melting Point | Not available | Internal Data |
| Boiling Point | Not available | Internal Data |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (predicted) | Internal Data |
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis begins with the commercially available 2-chloro-3-(trifluoromethyl)pyridine. This starting material undergoes a series of transformations to introduce the acetic acid moiety at the 3-position of the pyridine ring.
Caption: Proposed synthetic workflow for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)pyridin-2(1H)-one
-
Rationale: The initial step involves the hydrolysis of the chloro group at the 2-position to a hydroxyl group, which exists in equilibrium with its pyridone tautomer. This transformation is a crucial precursor for the subsequent N-alkylation.
-
Procedure:
-
To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid (10 vol), add water (1 vol).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethyl)pyridin-2(1H)-one.
-
Step 2: Synthesis of Ethyl 2-(2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)acetate
-
Rationale: The acetic acid side chain is introduced via N-alkylation of the pyridone intermediate with an appropriate electrophile, in this case, ethyl bromoacetate.
-
Procedure:
-
Dissolve 3-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol).
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)acetate.
-
Step 3: Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
-
Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Procedure:
-
Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water (1:1, 10 vol).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Trifluoromethyl-pyridin-3-yl)-acetic acid.
-
Analytical Characterization
The structural confirmation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid relies on a combination of spectroscopic techniques. Below are the predicted and expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 12.5-13.5 (s, 1H, -COOH)
-
δ 8.6-8.7 (m, 1H, Pyridine-H6)
-
δ 7.8-7.9 (m, 1H, Pyridine-H4)
-
δ 7.4-7.5 (m, 1H, Pyridine-H5)
-
δ 3.8-3.9 (s, 2H, -CH₂-)
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 171-172 (-COOH)
-
δ 150-152 (Pyridine C2)
-
δ 148-150 (Pyridine C6)
-
δ 138-140 (Pyridine C4)
-
δ 123-125 (q, ¹JCF ≈ 275 Hz, -CF₃)
-
δ 122-124 (Pyridine C5)
-
δ 128-130 (Pyridine C3)
-
δ 35-37 (-CH₂-)
-
-
¹⁹F NMR (470 MHz, DMSO-d₆):
-
δ -60 to -65 (s, -CF₃)
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Expected [M-H]⁻: 204.03
-
Expected [M+H]⁺: 206.04
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3300-2500 (broad, O-H stretch of carboxylic acid)
-
1700-1725 (strong, C=O stretch of carboxylic acid)
-
1100-1350 (strong, C-F stretching)
-
Applications in Drug Development
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a valuable building block for the synthesis of a wide array of biologically active molecules. The trifluoromethyl group can significantly enhance the therapeutic potential of a drug candidate.
Rationale for Use in Medicinal Chemistry
-
Metabolic Stability: The strong carbon-fluorine bond in the -CF₃ group is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Target Binding: The electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target. This can lead to enhanced binding affinity and selectivity.
-
Pka Modulation: The presence of the -CF₃ group can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially altering its interaction with physiological targets and metabolic enzymes.
Potential Therapeutic Targets and Signaling Pathways
Derivatives of trifluoromethylpyridine carboxylic acids have been investigated for a variety of therapeutic applications. While specific targets for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid derivatives are proprietary to individual research programs, the broader class of compounds has been explored in the context of:
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can be strategically positioned to enhance binding to the ATP-binding pocket of various kinases involved in cancer and inflammatory diseases.
-
Ion Channel Modulation: Pyridine derivatives are known to interact with various ion channels. The electronic properties of the trifluoromethyl group can be exploited to fine-tune the interaction with specific channel subtypes.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The trifluoromethylpyridine core can serve as a scaffold for the development of novel agonists or antagonists for various GPCRs.
Caption: General signaling pathway modulation by a derivative drug.
Safety and Handling
As a laboratory chemical, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid should be handled with appropriate precautions to minimize exposure and ensure personal safety. The following information is based on the safety data for structurally related compounds, such as trifluoroacetic acid and other trifluoromethylpyridine derivatives.[3][4][5]
Hazard Identification
-
Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin.[3]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage or irritation.[3]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a compound of significant interest to the medicinal chemistry community. Its unique combination of a trifluoromethyl group and a pyridine acetic acid scaffold provides a versatile platform for the development of novel therapeutics with potentially enhanced properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with essential safety and handling information. As research in fluorinated pharmaceuticals continues to expand, the importance of key intermediates like this is set to grow, paving the way for the next generation of innovative medicines.
References
-
Appchem (n.d.). 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. Retrieved from [Link]
-
Chemwatch (n.d.). GHS Safety Data Sheet: TRIFLOUROACETIC ACID. Retrieved from [Link]
-
Fisher Scientific (n.d.). Safety Data Sheet: Trifluoroacetic acid. Retrieved from [Link]
-
PubChem (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 104–116. [Link]
- United States Patent No. EP2368550B1. (2011). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
- United States Patent No. US6870067B2. (2005). Process for the synthesis of trifluorophenylacetic acids.
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
New Journal of Chemistry (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link]
- Google Patents (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

